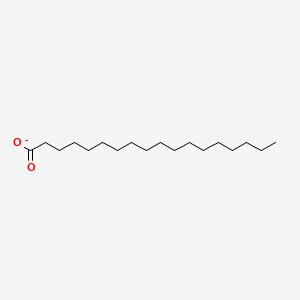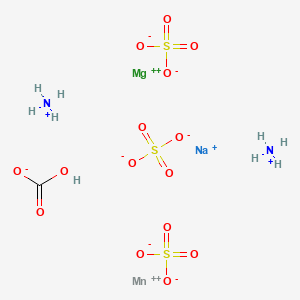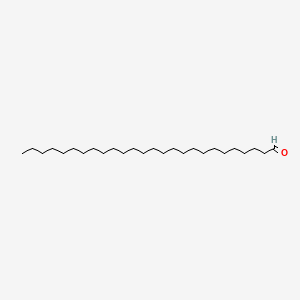
3-(4-Hydroxy-3-iodophenyl)propionic acid
Übersicht
Beschreibung
“3-(4-Hydroxy-3-iodophenyl)propionic acid” is a compound that belongs to the phenylpropanoid family . It contains a propionic acid moiety attached to the phenyl ring . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “3-(4-Hydroxyphenyl)propionic acid” involves the reaction of para-coumaric acid with palladium diacetate and 4,4,5,5-tetramethyl-[1,3,2]-dioxaboralane in ethyl acetate .Molecular Structure Analysis
The molecular formula of “3-(4-Hydroxy-3-iodophenyl)propionic acid” is C9H9IO3 . The average mass is 276.071 Da and the monoisotopic mass is 275.964722 Da .Wissenschaftliche Forschungsanwendungen
Bionanocomposite Development
3-(4-Hydroxyphenyl)propionic acid (a structurally related compound to 3-(4-Hydroxy-3-iodophenyl)propionic acid) has been utilized as an organic modifier in layered double hydroxides (LDHs) for the creation of PBS bionanocomposites. These materials are potentially fully biodegradable, demonstrating high thermal stability and significant mechanical reinforcement. They also exhibit decreased gas and solvent permeability, potentially enhanced antibacterial and antioxidant properties, and are suitable for a wide range of applications, including green materials (Totaro et al., 2017).
Metabolic Pathways in Bacteria
Escherichia coli can utilize various aromatic acids like 3-phenylpropionic and 3-(3-hydroxyphenyl)propionic acids (structurally similar to 3-(4-Hydroxy-3-iodophenyl)propionic acid) for growth. These compounds are metabolized into products like succinate, pyruvate, and acetaldehyde, showcasing potential bioconversion applications (Burlingame & Chapman, 1983).
Chemical Synthesis and Reactions
The compound has been used in a novel reaction combination involving intramolecular aromatic oxidation/Diels-Alder reaction. This synthesis approach offers insights into the versatility of 3-(2-hydroxyphenyl)-propionic acids in organic synthesis (Drutu et al., 2002).
Electrochemical Applications
In electrochemical studies, 3-(4-hydroxyphenyl)propionic acid derivatives have been explored for detecting aliphatic amines. This suggests potential applications in analytical chemistry and sensor development (Smith & Ghani, 1990).
Supramolecular Dendrimers
Methyl esters of 3-(4-hydroxyphenyl)propionic acid and related compounds were used to synthesize supramolecular dendrimers. These dendrimers exhibit the ability to self-assemble into various structures, indicating potential in nanotechnology and materials science (Percec et al., 2006).
Biodegradable Chemical Production
The biological production of 3-hydroxy-propionic acid (similar to 3-(4-Hydroxy-3-iodophenyl)propionic acid) using microbial strains highlights its use in sustainable manufacturing processes for petrochemical-based polymer materials, surgical biocomposites, and drug release materials (Tingirikari et al., 2016).
Pharmaceutical Applications
3-Phenylpropionic acid and 3-(4-hydroxyphenyl) propionic acid, structurally related to 3-(4-Hydroxy-3-iodophenyl)propionic acid, are synthesized biologically in E. coli and exhibit potential for use in the food, pharmaceutical, and chemical industries. This represents an environmentally friendly alternative to chemical synthesis (Sun et al., 2016).
Eigenschaften
IUPAC Name |
3-(4-hydroxy-3-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLSRUIUANNBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202225 | |
| Record name | 3-(4-Hydroxy-3-iodophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxy-3-iodophenyl)propionic acid | |
CAS RN |
53937-19-2 | |
| Record name | 3-(4-Hydroxy-3-iodophenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053937192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxy-3-iodophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1226864.png)

![5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B1226867.png)